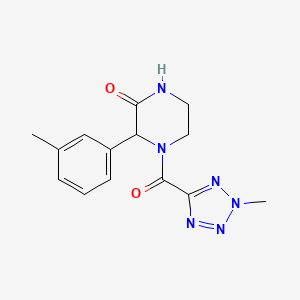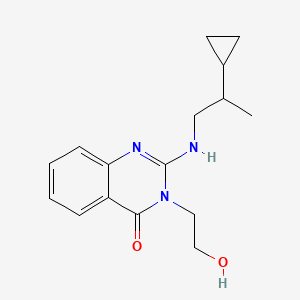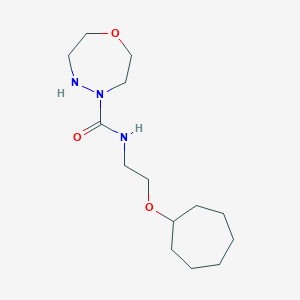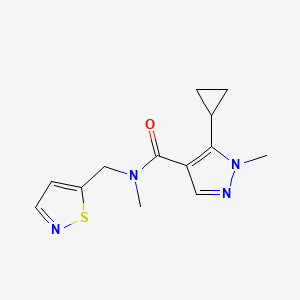
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one, also known as TAK-915, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals.
Wirkmechanismus
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the activity of the hippocampus and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals. It has also been shown to increase the activity of the hippocampus, as measured by functional magnetic resonance imaging (fMRI) studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the potential for off-target effects. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD), which should be explored in future research.
Synthesemethoden
The synthesis of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-methyl-5-nitrotetrazole to produce 3-(3-methylphenyl)-5-nitro-1H-tetrazole. This intermediate compound is then reduced with palladium on carbon to yield 3-(3-methylphenyl)-5-amino-1H-tetrazole. The final step involves the reaction of 3-(3-methylphenyl)-5-amino-1H-tetrazole with piperazine and 2-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid to form this compound.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-4-3-5-10(8-9)11-13(21)15-6-7-20(11)14(22)12-16-18-19(2)17-12/h3-5,8,11H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGQSMYYFZOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)C3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)


![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)